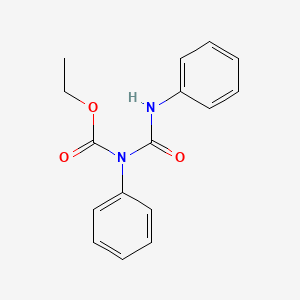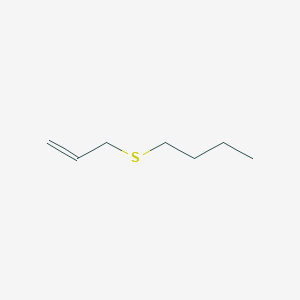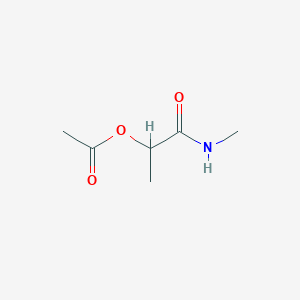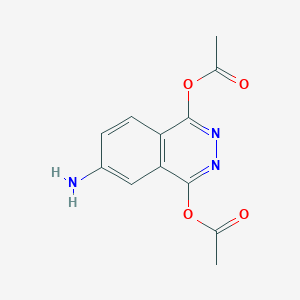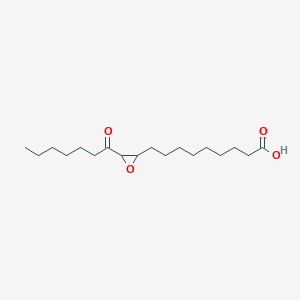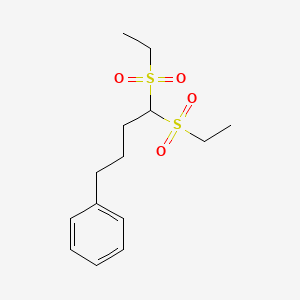
4,4-Bis(ethylsulfonyl)butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(ethylsulfonyl)butylbenzene is an organic compound with the molecular formula C14H22O4S2 It consists of a benzene ring substituted with a butyl group at the 4-position, which is further substituted with two ethylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfonyl)butylbenzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the butylbenzene derivative.
Sulfonylation: The butylbenzene derivative undergoes sulfonylation using ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the ethylsulfonyl groups at the desired positions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors and continuous purification processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(ethylsulfonyl)butylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl groups to sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,4-Bis(ethylsulfonyl)butylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(ethylsulfonyl)butylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis(methylsulfonyl)butylbenzene: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
4,4-Bis(phenylsulfonyl)butylbenzene: Similar structure but with phenylsulfonyl groups instead of ethylsulfonyl groups.
4,4-Bis(ethylsulfonyl)hexylbenzene: Similar structure but with a hexyl group instead of a butyl group.
Uniqueness
4,4-Bis(ethylsulfonyl)butylbenzene is unique due to the presence of ethylsulfonyl groups, which impart specific chemical properties and reactivity. The compound’s structure allows for selective functionalization and modification, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
6331-49-3 |
|---|---|
Fórmula molecular |
C14H22O4S2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
4,4-bis(ethylsulfonyl)butylbenzene |
InChI |
InChI=1S/C14H22O4S2/c1-3-19(15,16)14(20(17,18)4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
Clave InChI |
KLHRERFWXNEEAA-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(CCCC1=CC=CC=C1)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
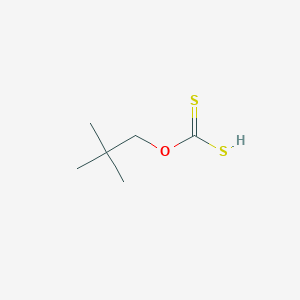
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
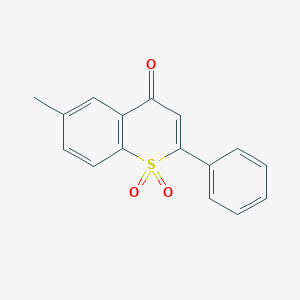
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
